Cas no 89663-86-5 (Lipoxin A4)

Conclusion: lipoxin A4 (LxA4) is an endogenous lipoxygenase derived eicosanoid modulator with potent anti-inflammatory and pro-inflammatory dual properties Conclusion: lipoxin A4 inhibits the proliferation of human epidermal keratinocytes (NHEK) and the production of inflammatory cytokines / chemokines (such as IL-6, IL-8, etc.) associated with ERK1 / 2 and NF KB pathways Lipoxin A4 inhibited serum amyloid A (SAA) - mediated IL-8 release with an IC50 value of 25.74 nm
Lipoxin A4 structure
Lipoxin A4 structure
Product Name:Lipoxin A4
CAS No:89663-86-5
Molecular Formula:C20H32O5
Molecular Weight:352.465086936951
CID:729106
PubChem ID:24896257

Lipoxin A4 Properties

Names and Identifiers

    • 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID
    • 5(S),6(R)-Lipoxin A4
    • 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard
    • LIPOXIN A4
    • 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • LIPOXIN A
    • LXA
    • LXA4
    • (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid
    • Lipoxin A4 ethanol solution
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)
    • 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate
    • BSPBio_001378
    • 5,6,15-triHETE
    • LXA4-[19,19,20,20,20-d5]
    • HMS1989E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid
    • 89663-86-5
    • Q27082450
    • CHEMBL392438
    • NCGC00161280-02
    • LIPOXINA4
    • GTPL1034
    • HMS1791E20
    • 5S,6R-LipoxinA4
    • 5S,6S-Lipoxin A4
    • SR-01000946984
    • NCGC00161280-03
    • 6R-LXA4
    • SR-01000946984-1
    • NCGC00161280-01
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • BML1-E11
    • HMS3402E20
    • LMFA03040001
    • HMS1361E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • C06314
    • IDI1_033848
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid
    • MFCD00065845
    • 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid
    • AKOS040755014
    • 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid
    • HY-113509
    • CHEBI:6498
    • F7C6J3D79J
    • BDBM50520816
    • CS-0062443
    • NS00074208
    • DTXSID6040535
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate
    • UNII-F7C6J3D79J
    • DA-54948
    • 5,6,15-tri-HETE
    • DTXCID001476791
    • 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • MDL: MFCD00065845
    • InChIKey: IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • Inchi: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
    • SMILES: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O

Computed Properties

  • Exact Mass: 352.22500
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 14
  • Monoisotopic Mass: 352.22497412g/mol
  • Heavy Atom Count: 25
  • Complexity: 451
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • LogP: 3.12910
  • PSA: 97.99000

Lipoxin A4 Security Information

Lipoxin A4 Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Lipoxin A4 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
ChemScence
CS-0062443-25ug
Lipoxin A4
89663-86-5 ≥98.0%
25ug
$1380.0 2022-04-26
MedChemExpress
HY-113509-25μg
Lipoxin A4
89663-86-5
25μg
¥6000 2024-07-21
TargetMol Chemicals
T36051-25μg
Lipoxin A4
89663-86-5
25μg
¥ 5870 2024-07-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S912990-50μg
5S,6R-LipoxinA4
89663-86-5 98%
50μg
¥26,331.00 2022-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-201060-25 µg
Lipoxin A4,
89663-86-5 ≥95%
25µg
¥2,482.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21346-25ug
Lipoxin A4
89663-86-5 98%
25ug
¥2244.00 2023-09-09

Lipoxin A4 Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Total synthesis of lipoxin A4 and lipoxin B4 from butadiene
Rodriguez, A.; Nomen, M.; Spur, B. W.; Godfroid, J. J.; Lee, T. H., Tetrahedron Letters, 2000, 41(6), 823-826

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of lipoxins A
Nicolaou, K. C.; Veale, C. A.; Webber, S. E.; Katerinopoulos, H., Journal of the American Chemical Society, 1985, 107(25), 7515-18

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis
Adams, Julian; Fitzsimmons, Brian J.; Girard, Yves; Leblanc, Yves; Evans, Jillian F.; et al, Journal of the American Chemical Society, 1985, 107(2), 464-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Reference
Simple synthesis and assignment of stereochemistry of lipoxin A
Corey, E. J.; Su, Wei Guo, Tetrahedron Letters, 1985, 26(3), 281-4

Lipoxin A4 Raw materials

Lipoxin A4 Preparation Products

Lipoxin A4 Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89663-86-5)Lipoxin A4
A1040660
Purity:99%
Quantity:25μg
Price($):752.0